UCK2 Inhibitor-2

Description

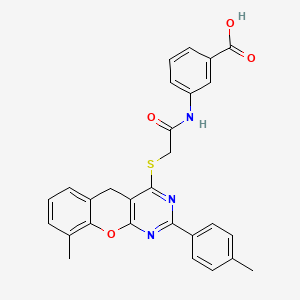

Structure

3D Structure

Properties

CAS No. |

866842-71-9 |

|---|---|

Molecular Formula |

C28H23N3O4S |

Molecular Weight |

497.6 g/mol |

IUPAC Name |

3-[[2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoic acid |

InChI |

InChI=1S/C28H23N3O4S/c1-16-9-11-18(12-10-16)25-30-26-22(14-19-6-3-5-17(2)24(19)35-26)27(31-25)36-15-23(32)29-21-8-4-7-20(13-21)28(33)34/h3-13H,14-15H2,1-2H3,(H,29,32)(H,33,34) |

InChI Key |

YCDBRHFPFQVQKP-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=CC=CC(=C5)C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=CC=CC(=C5)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

UCK2-IN-20874830; UCK2-IN20874830; UCK2-IN 20874830; |

Origin of Product |

United States |

Foundational & Exploratory

UCK2 Inhibitor-2: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of UCK2 Inhibitor-2, a non-competitive inhibitor of uridine-cytidine kinase 2 (UCK2). This document details the molecular interactions, kinetic effects, and cellular consequences of UCK2 inhibition by this class of compounds, offering valuable insights for researchers in oncology and antiviral drug development.

Introduction to UCK2 as a Therapeutic Target

Uridine-cytidine kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates.[1] This pathway is crucial for the synthesis of DNA and RNA. While UCK1 is ubiquitously expressed, UCK2 is predominantly found in placental tissue and is significantly overexpressed in various cancer cell lines.[1] This differential expression makes UCK2 an attractive target for anticancer therapies, aiming to selectively disrupt nucleotide metabolism in malignant cells.[1]

Inhibition of UCK2 presents a strategic approach to cancer therapy by blocking the pyrimidine salvage pathway, thereby depriving cancer cells of the necessary precursors for DNA and RNA synthesis, which can lead to reduced cell proliferation.[1] Furthermore, UCK2 inhibition can induce nucleolar stress, leading to the activation of apoptotic signaling pathways.[1] Beyond its metabolic role, UCK2 has been shown to promote cancer cell proliferation and metastasis through the activation of oncogenic pathways such as STAT3 and EGFR-AKT.[1][2]

Mechanism of Action of this compound

This compound belongs to a class of compounds that function as non-competitive allosteric inhibitors of the UCK2 enzyme.[3][4] This mechanism distinguishes them from competitive inhibitors that bind to the active site.

Allosteric Binding at the Subunit Interface

Structural studies have revealed that these inhibitors bind to a novel allosteric site located at the interface between the subunits of the homotetrameric UCK2 enzyme.[3][4][5] This binding site is distinct from the active site where uridine and ATP bind.[3] The inhibitor's core structure rigidly binds at the interface of two monomer chains, with other parts of the molecule interacting with adjacent subunits.[3] This allosteric binding is consistent with the observed non-competitive inhibition pattern with respect to both uridine and ATP.[3]

Kinetic Impact: Reduction of Catalytic Rate

The binding of this compound to the allosteric site induces a conformational change in the enzyme that primarily affects its catalytic efficiency.[3][6][7] Kinetic analyses have demonstrated that these inhibitors significantly reduce the maximal rate of the enzyme's reaction (kcat) without altering the Michaelis constant (KM) for its substrates, uridine and ATP.[3][6][7] This means that the inhibitor does not interfere with the binding of the substrates to the active site but rather slows down the conversion of the substrate to the product. By reducing the kcat, the inhibitor effectively "dials down" the activity of the pyrimidine salvage pathway.[6][7]

Quantitative Data

The inhibitory potency of this class of compounds has been characterized by various quantitative measures, as summarized in the tables below.

| Inhibitor | IC50 (µM) | Ki (µM) vs Uridine | Ki (µM) vs ATP | Mode of Inhibition | Reference |

| This compound | 3.8 | ND | ND | Non-competitive | [8] |

| Compound 1 | ND | 24.9 | ND | Non-competitive | [3] |

| Compound 7 | ND | ND | ND | Non-competitive | [3] |

| Compound 9 | ND | ND | ND | Non-competitive | [3] |

| Compound 12 | ND | 24.9 | ND | Non-competitive | [3] |

| Compound 13 | ND | 36.5 | ND | Non-competitive | [3] |

| UCK2 Inhibitor-3 | 16.6 | 13 | 12 | Non-competitive | [2] |

ND: Not Determined

Signaling Pathways and Cellular Consequences

The inhibition of UCK2 by compounds like this compound triggers a cascade of downstream cellular events.

The Pyrimidine Salvage Pathway and its Inhibition

UCK2 is the rate-limiting enzyme in the pyrimidine salvage pathway. Its inhibition directly blocks the phosphorylation of uridine and cytidine, leading to a depletion of the nucleotide pools necessary for DNA and RNA synthesis.

Caption: Inhibition of the Pyrimidine Salvage Pathway by this compound.

Allosteric Inhibition Mechanism

The non-competitive nature of this compound is due to its binding to an allosteric site, which is spatially distinct from the active site. This interaction reduces the enzyme's catalytic efficiency without preventing substrate binding.

References

- 1. UCK2 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. osti.gov [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-Based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2) (Journal Article) | OSTI.GOV [osti.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In Silico Discovery of Potential Uridine-Cytidine Kinase 2 Inhibitors from the Rhizome of Alpinia mutica - PMC [pmc.ncbi.nlm.nih.gov]

The Function and Therapeutic Potential of UCK2 Inhibitor-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine-Cytidine Kinase 2 (UCK2) has emerged as a significant target in oncology due to its pivotal role in the pyrimidine salvage pathway and its selective overexpression in tumor cells compared to healthy tissues.[1] This enzyme catalyzes the phosphorylation of uridine and cytidine to their respective monophosphates, a critical step for the synthesis of RNA and DNA.[1][2][3] Inhibition of UCK2 presents a promising strategy to disrupt cancer cell proliferation by impeding pyrimidine metabolism. This document provides a comprehensive overview of UCK2's function, the mechanism of its inhibitors, with a specific focus on UCK2 Inhibitor-2, and the experimental methodologies used to evaluate these compounds.

Introduction: The Role of UCK2 in Cellular Metabolism and Cancer

Pyrimidine biosynthesis is essential for cell proliferation and occurs through two primary pathways: de novo synthesis and the salvage pathway. While the de novo pathway synthesizes pyrimidine nucleotides from simpler precursors, the salvage pathway recycles nucleosides like uridine and cytidine.[1] UCK2 is the rate-limiting enzyme in this salvage pathway.[1][2]

In many cancer cell lines, there is a heightened reliance on the pyrimidine salvage pathway for the synthesis of nucleotides required for rapid DNA and RNA production.[1] Furthermore, UCK2 is overexpressed in a variety of cancers, including lung, colorectal, and hepatocellular carcinoma, and this overexpression often correlates with a poor prognosis.[1][2][4] This differential expression between cancerous and healthy tissues makes UCK2 an attractive target for selective cancer therapy.[1]

Beyond its catalytic role, UCK2 has been shown to possess non-metabolic functions that promote tumor progression. These include the activation of oncogenic signaling pathways such as STAT3, EGFR-AKT, and mTOR, which are involved in cell proliferation, metastasis, and therapeutic resistance.[2][4][5][6]

This compound: A Non-Competitive Inhibitor

This compound has been identified as a non-competitive inhibitor of UCK2. This mode of inhibition suggests that it binds to an allosteric site on the enzyme, rather than the active site where uridine or cytidine bind.[7][8] This can offer advantages in terms of specificity and reduced potential for competition with high intracellular concentrations of the natural substrates.

Quantitative Data

The inhibitory potency of this compound and other related compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 | Mode of Inhibition | Reference |

| This compound | UCK2 | 3.8 µM | Non-competitive | [9][10] |

Mechanism of Action of UCK2 Inhibition

Inhibition of UCK2 disrupts pyrimidine metabolism in cancer cells, leading to several downstream anti-tumor effects:

-

Depletion of Pyrimidine Pools: By blocking the first step of the salvage pathway, UCK2 inhibitors prevent the recycling of uridine and cytidine, leading to a shortage of the necessary building blocks for DNA and RNA synthesis.[1] This can induce cell cycle arrest and inhibit cell proliferation.[5][6]

-

Induction of Nucleolar Stress and Apoptosis: Inhibition of UCK2 can lead to defects in ribosomal biogenesis, causing nucleolar stress.[1][5][6] This stress can trigger the stabilization and activation of the tumor suppressor p53, ultimately leading to apoptosis.[1][5][6]

-

Synergy with de novo Pathway Inhibitors: Combining UCK2 inhibitors with drugs that target the de novo pyrimidine synthesis pathway, such as dihydroorotate dehydrogenase (DHODH) inhibitors, can lead to a more potent anti-cancer effect by simultaneously blocking both avenues of pyrimidine nucleotide production.[7][11][12]

Signaling Pathways Modulated by UCK2

UCK2's role in cancer extends beyond its metabolic function, as it has been shown to influence key oncogenic signaling pathways.

UCK2 and STAT3/MMP Signaling

UCK2 can activate the STAT3 signaling pathway, which in turn upregulates the expression of matrix metalloproteinases (MMPs) like MMP2 and MMP9. This contributes to enhanced cell proliferation and metastasis.[1][6]

UCK2 and EGFR-AKT Signaling

UCK2 can enhance the EGFR-AKT signaling pathway by inhibiting the ubiquitination and subsequent degradation of the Epidermal Growth Factor Receptor (EGFR). This leads to sustained signaling promoting cell proliferation and survival.[2][5][6]

Experimental Protocols for Evaluating UCK2 Inhibitors

The discovery and characterization of UCK2 inhibitors involve a series of in vitro and cell-based assays.

High-Throughput Screening (HTS) for UCK2 Inhibitors

Objective: To identify novel small molecule inhibitors of UCK2 from large compound libraries.

Methodology:

-

Assay Principle: A miniaturized in vitro kinase assay is established to measure UCK2 activity. This is often a fluorescence-based assay that detects the production of ADP, a product of the kinase reaction.

-

Reagents:

-

Recombinant human UCK2 enzyme

-

Substrates: Uridine or Cytidine, and ATP

-

Assay buffer

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay)

-

Compound library

-

-

Procedure:

-

The assay is performed in multi-well plates (e.g., 384-well or 1536-well).

-

A small volume of each compound from the library is pre-incubated with the UCK2 enzyme.

-

The kinase reaction is initiated by the addition of the substrates.

-

After a defined incubation period, the reaction is stopped, and the detection reagent is added.

-

The signal (e.g., luminescence or fluorescence) is measured using a plate reader.

-

Hits are identified as compounds that cause a significant reduction in the signal compared to control wells.

-

References

- 1. UCK2 - Wikipedia [en.wikipedia.org]

- 2. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. Targeting uridine–cytidine kinase 2 induced cell cycle arrest through dual mechanism and could improve the immune response of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]

- 6. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. osti.gov [osti.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of small molecule inhibitors of human uridine-cytidine kinase 2 by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling UCK2 Inhibitor-2: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, and synthesis of UCK2 Inhibitor-2, a significant molecule in the landscape of cancer research. Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, which is crucial for the synthesis of DNA and RNA precursors. In many cancers, UCK2 is overexpressed, making it a compelling target for therapeutic intervention.[1] this compound has emerged from high-throughput screening as a potent and selective inhibitor of this enzyme.

Core Compound Details

| Property | Value |

| Compound Name | This compound |

| IUPAC Name | 3-(2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid |

| CAS Number | 866842-71-9 |

| Molecular Formula | C28H23N3O4S |

| Molecular Weight | 497.57 g/mol |

| Appearance | Solid powder |

Discovery and Mechanism of Action

This compound was identified through a high-throughput screening of a library containing approximately 40,000 small molecules.[1] This screening effort aimed to identify novel inhibitors of human UCK2. The inhibitor acts via a non-competitive mechanism with respect to both ATP and uridine, indicating that it binds to an allosteric site on the enzyme rather than the active site.[1]

Quantitative Biological Data

The inhibitory activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line/Assay Conditions |

| IC50 | 3.8 µM | In vitro UCK2 enzyme assay |

| Ki (ATP) | 1.0 ± 0.1 µM | Non-competitive inhibition |

| Ki (Uridine) | 3.5 ± 0.3 µM | Non-competitive inhibition |

| Uridine Salvage Inhibition | 52% at 50 µM | K562 cells |

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The compound is noted to be available through custom synthesis from various chemical suppliers. However, the synthesis of the core structure, the chromeno[2,3-d]pyrimidine, has been described. This class of compounds can be synthesized through established methods, which likely serve as a basis for the synthesis of this compound.

Signaling Pathways and Experimental Workflows

To understand the context of UCK2 inhibition and the process of discovering inhibitors like this compound, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Caption: UCK2 Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for UCK2 Inhibitor Discovery.

Experimental Protocols

UCK2 Enzyme Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies UCK2 activity by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant human UCK2 enzyme

-

This compound

-

Uridine or Cytidine (substrate)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

-

Luminometer

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing the kinase reaction buffer, a fixed concentration of UCK2 enzyme, and the desired concentration of this compound (or DMSO for control).

-

Add the substrate (uridine or cytidine) to the reaction mixture.

-

Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.

-

-

Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).

-

ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.

-

Incubation: Incubate the plate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by UCK2 into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the UCK2 activity. The IC50 value for this compound can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Uridine Salvage Assay in K562 Cells

This assay measures the ability of this compound to block the incorporation of exogenous uridine into the cellular nucleotide pool.

Materials:

-

K562 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

[³H]-Uridine (radiolabeled uridine)

-

Scintillation counter

Protocol:

-

Cell Seeding: Seed K562 cells in a multi-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound (or DMSO for control) for a specific duration.

-

Radiolabeling: Add [³H]-Uridine to the cell culture medium and incubate for a defined period to allow for its uptake and incorporation.

-

Cell Lysis and Nucleotide Extraction:

-

Wash the cells to remove unincorporated [³H]-Uridine.

-

Lyse the cells and extract the acid-soluble fraction containing the nucleotide pool.

-

-

Quantification: Measure the radioactivity in the nucleotide fraction using a scintillation counter.

-

Data Analysis: A decrease in radioactivity in the inhibitor-treated cells compared to the control indicates inhibition of the uridine salvage pathway. The percentage of inhibition can be calculated for each inhibitor concentration.

This comprehensive guide provides a detailed overview of this compound, from its discovery through high-throughput screening to its characterization as a potent and non-competitive inhibitor of UCK2. The provided experimental protocols offer a foundation for researchers to further investigate this promising compound and its potential therapeutic applications in oncology.

References

The Role of UCK2 Inhibitor-2 in the Pyrimidine Salvage Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Uridine-Cytidine Kinase 2 (UCK2) in the pyrimidine salvage pathway and the therapeutic potential of its inhibition, with a core focus on UCK2 Inhibitor-2. UCK2 is the rate-limiting enzyme in the pyrimidine salvage pathway, which recycles uridine and cytidine for the synthesis of nucleotides essential for DNA and RNA production.[1] In numerous cancer types, an upregulation of this pathway is observed to meet the high metabolic demands of rapidly proliferating cells, making UCK2 a compelling target for anti-cancer drug development.[2][3]

Core Concepts: The Pyrimidine Salvage Pathway and UCK2

Living cells synthesize pyrimidine nucleotides through two primary routes: the de novo pathway and the salvage pathway. While the de novo pathway builds nucleotides from simpler precursor molecules, the salvage pathway recycles pre-existing nucleosides like uridine and cytidine. UCK2 catalyzes the phosphorylation of uridine and cytidine to uridine monophosphate (UMP) and cytidine monophosphate (CMP), respectively, the first and rate-limiting step of this salvage process.[1][2][3]

The significance of the salvage pathway is particularly pronounced in cancer cells, which often exhibit increased reliance on this pathway for nucleotide supply.[1] Furthermore, UCK2 is implicated in the activation of certain cytotoxic nucleoside analogues used in chemotherapy.[4][5] Therefore, inhibiting UCK2 presents a dual therapeutic strategy: directly impeding the nucleotide supply for cancer cell proliferation and potentially modulating the efficacy of other chemotherapeutic agents.

This compound: A Non-Competitive Modulator

This compound has been identified as a non-competitive inhibitor of UCK2 with an IC50 value of 3.8 µM.[6] Being a non-competitive inhibitor, it binds to an allosteric site on the UCK2 enzyme, rather than the active site where uridine or cytidine bind.[4][7][8] This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing substrate binding.[4][7][8]

Quantitative Data on UCK2 Inhibitors

The following table summarizes the available quantitative data for this compound and other selected UCK2 inhibitors for comparative analysis.

| Inhibitor | Type | IC50 / Ki | Target | Notes | Reference |

| This compound | Non-competitive | IC50: 3.8 µM | UCK2 | Suppresses uridine salvage in cells. | [6] |

| UCK2 Inhibitor-3 | Non-competitive | IC50: 16.6 µM, Ki: 13 µM (vs Uridine), 12 µM (vs ATP) | UCK2 | Also inhibits DNA polymerase eta (IC50: 56 µM) and kappa (IC50: 16 µM). | |

| Flavokawain B | Not specified | Not specified | UCK2 | Identified through in silico docking studies; reduces ADP production in vitro. | |

| Alpinetin | Not specified | Not specified | UCK2 | Identified through in silico docking studies; reduces ADP production in vitro. |

Signaling Pathways Modulated by UCK2 Inhibition

UCK2 activity and its inhibition are intertwined with several critical cellular signaling pathways, influencing cell proliferation, survival, and metastasis.

UCK2 and the PI3K/AKT/mTOR Pathway

Recent studies have demonstrated a connection between UCK2 and the PI3K/AKT/mTOR signaling cascade, a central regulator of cell growth and metabolism.[9] Upregulation of UCK2 has been shown to promote cell cycle progression by preventing the degradation of mTOR protein.[9] Consequently, inhibition of UCK2 can lead to the suppression of this pathway, contributing to the anti-proliferative effects.

UCK2's role in mTOR stability and cell cycle.

UCK2 and the STAT3 Pathway

UCK2 has been shown to promote hepatocellular carcinoma cell migration and invasion through the activation of the STAT3 signaling pathway. Upregulation of UCK2 can lead to increased expression of MMP2/9, downstream targets of STAT3, which are involved in extracellular matrix remodeling and metastasis.

UCK2-mediated activation of the STAT3 pathway.

UCK2 and the EGFR/AKT Pathway

In a non-catalytic role, UCK2 can activate the EGFR-AKT signaling pathway by inhibiting EGF-induced EGFR ubiquitination and degradation.[2] This leads to enhanced tumor cell proliferation and metastasis. Inhibition of UCK2 can, therefore, also impact this critical oncogenic pathway.

UCK2's non-catalytic role in the EGFR/AKT pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments in the study of UCK2 and its inhibitors.

UCK2 Enzymatic Activity Assay (Coupled Spectrophotometric Assay)

This continuous kinetic assay measures UCK2 activity by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant human UCK2

-

Uridine (substrate)

-

ATP (co-substrate)

-

Phosphoenolpyruvate (PEP)

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

NADH

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

This compound (or other inhibitors)

-

UV-transparent 96-well plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

-

Add the UCK2 enzyme to the reaction mixture.

-

To test inhibitors, add the desired concentration of this compound to the wells. Include a DMSO control.

-

Initiate the reaction by adding a mixture of ATP and uridine.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).

-

The rate of NADH oxidation is proportional to the UCK2 activity. Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.

-

Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for UCK2 enzymatic activity assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein in a cellular context. The principle is that ligand binding can stabilize the target protein against thermal denaturation.

Materials:

-

Cancer cell line expressing UCK2 (e.g., K562)

-

Cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermocycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against UCK2

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with this compound or DMSO for a specified time (e.g., 1 hour) at 37°C.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) in a thermocycler, followed by a cooling step.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

-

Collect the supernatant and determine the protein concentration.

-

Analyze the amount of soluble UCK2 in each sample by SDS-PAGE and Western blotting using a UCK2-specific antibody.

-

Quantify the band intensities. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Conclusion

This compound represents a promising lead compound for the development of novel anti-cancer therapies targeting the pyrimidine salvage pathway. Its non-competitive mechanism of action offers potential advantages in terms of efficacy and overcoming certain types of drug resistance. The intricate involvement of UCK2 in key oncogenic signaling pathways further underscores its importance as a therapeutic target. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development in this exciting area of cancer biology and drug discovery.

References

- 1. UCK2 promotes intrahepatic cholangiocarcinoma progression and desensitizes cisplatin treatment by PI3K/AKT/mTOR/autophagic axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Uridine-cytidine kinase 2 promotes metastasis of hepatocellular carcinoma cells via the Stat3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Unraveling the Metabolic War on Cancer: A Technical Guide to UCK2 Inhibitor-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uridine-Cytidine Kinase 2 (UCK2) has emerged as a critical enzyme in cancer cell metabolism, playing a pivotal role in the pyrimidine salvage pathway essential for DNA and RNA synthesis.[1][2][3] Its overexpression in a variety of cancers is linked to poor prognosis, making it a compelling target for therapeutic intervention.[4] This technical guide provides an in-depth analysis of a representative UCK2 inhibitor, herein referred to as UCK2 Inhibitor-2, and its multifaceted effects on cancer cell metabolism and signaling. As "this compound" is a placeholder, this document synthesizes data from studies on various known UCK2 inhibitors to present a composite, evidence-based profile. We delve into the inhibitor's mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the complex biological pathways it modulates.

Introduction: The Role of UCK2 in Cancer Metabolism

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation. One such pathway is the pyrimidine salvage pathway, which recycles uridine and cytidine to produce the nucleotide building blocks necessary for nucleic acid synthesis. UCK2 is the rate-limiting enzyme in this pathway, catalyzing the phosphorylation of uridine and cytidine to uridine monophosphate (UMP) and cytidine monophosphate (CMP), respectively.[2][3] While most normal tissues have low UCK2 expression, many cancer types, including lung, liver, and bladder cancers, show significant upregulation of this enzyme.[4] This differential expression provides a therapeutic window for selective targeting of cancer cells.

UCK2 not only fuels cancer cell proliferation through its metabolic activity but also engages in non-metabolic functions by activating oncogenic signaling pathways such as STAT3 and EGFR-AKT.[2][3] Therefore, inhibiting UCK2 presents a dual-pronged therapeutic strategy: directly impeding the synthesis of essential building blocks for cancer cell growth and disrupting key pro-survival signaling cascades.

This compound: A Profile

For the purpose of this guide, this compound represents a composite profile of a small molecule inhibitor designed for high potency and selectivity against human UCK2.

Mechanism of Action

This compound acts as a potent and selective inhibitor of UCK2's enzymatic activity. By binding to the enzyme, it prevents the phosphorylation of uridine and cytidine, thereby blocking the pyrimidine salvage pathway. This leads to a depletion of the intracellular pool of pyrimidine nucleotides, which in turn inhibits DNA and RNA synthesis, ultimately causing cell cycle arrest and reduced cell proliferation.[1] Furthermore, the disruption of pyrimidine metabolism and ribosomal biogenesis can induce nucleolar stress, leading to the activation of the p53 tumor suppressor pathway and subsequent apoptosis.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on cancer cells, based on data from representative UCK2 inhibitors found in the literature.

Table 1: In Vitro Efficacy of UCK2 Inhibitors

| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Compound 20874830 | K562 (Leukemia) | 3.8 | [5] |

| UCK2 Inhibitor-3 | (Not specified) | 16.6 | |

| RX-3117 (activated by UCK2) | Pancreatic Cancer | 0.6 - 11 |

Table 2: Metabolic and Cellular Effects of UCK2 Inhibition

| Parameter | Effect | Fold Change / Percentage | Cancer Cell Type | Reference(s) |

| Intracellular UMP levels | Decrease | Data not available | (General) | [5] |

| Intracellular CTP levels | Decrease | Data not available | (General) | [5] |

| RNA Synthesis (5-EU incorporation) | Decrease | Data not available | K562 | [5] |

| Apoptosis (Annexin V positive cells) | Increase | Data not available | (General) | [6] |

| G1 Phase Cell Cycle Arrest | Increase | Data not available | Human Umbilical Vein Endothelial Cells | [7] |

Key Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

The inhibition of UCK2 triggers a cascade of events impacting multiple signaling pathways crucial for cancer cell survival and proliferation.

References

- 1. UCK2 - Wikipedia [en.wikipedia.org]

- 2. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Uridine-cytidine kinase 2 is correlated with immune, DNA damage repair and promotion of cancer stemness in pan-cancer [frontiersin.org]

- 5. Discovery of Small Molecule Inhibitors of Human Uridine-Cytidine Kinase 2 by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Pyk2 Inhibition of p53 as an Adaptive and Intrinsic Mechanism Facilitating Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Antiviral Potential of UCK2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uridine-Cytidine Kinase 2 (UCK2) has emerged as a critical host factor in viral replication, not as a direct antiviral target, but as a key modulator of the efficacy of other antiviral agents. UCK2 inhibitors demonstrate significant potential in combination therapies, primarily by potentiating the effects of dihydroorotate dehydrogenase (DHODH) inhibitors and by playing an essential role in the activation of the antiviral prodrug molnupiravir. This technical guide provides an in-depth analysis of the antiviral properties of UCK2 inhibitors, focusing on their mechanism of action, quantitative efficacy in combination therapies, and detailed experimental protocols for their evaluation.

The Dual Role of UCK2 in Antiviral Therapy

UCK2 is a key enzyme in the pyrimidine salvage pathway, responsible for the phosphorylation of uridine and cytidine to their respective monophosphates. While essential for normal cellular function, this pathway can be exploited by viruses to overcome the effects of certain antiviral drugs. UCK2 inhibitors, therefore, exert their antiviral influence through two primary mechanisms:

-

Potentiation of DHODH Inhibitors: DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway. DHODH inhibitors block this pathway, depleting the intracellular pool of pyrimidines necessary for viral RNA and DNA synthesis. However, the antiviral activity of DHODH inhibitors can be compromised by the host cell's ability to salvage pyrimidines from the extracellular environment via the UCK2-mediated salvage pathway. By inhibiting UCK2, the salvage pathway is blocked, thus restoring and enhancing the antiviral efficacy of DHODH inhibitors. This combination strategy is particularly promising for combating rapidly replicating RNA viruses.[1][2]

-

Activation of Molnupiravir: The antiviral prodrug molnupiravir requires intracellular phosphorylation to its active triphosphate form, β-D-N4-hydroxycytidine triphosphate (NHC-TP), to inhibit viral RNA-dependent RNA polymerase. UCK2 catalyzes the initial and rate-limiting phosphorylation step in this bioactivation cascade. Consequently, the inhibition or downregulation of UCK2 significantly hampers the conversion of molnupiravir to its active form, leading to a substantial reduction in its antiviral efficacy against viruses like SARS-CoV-2.[2]

Quantitative Data on the Antiviral Activity of UCK2 Inhibitors

The antiviral effect of UCK2 inhibitors is most accurately assessed in combination with other antiviral agents. The following tables summarize the available quantitative data.

| UCK2 Inhibitor | IC50 (µM) | Target | Notes |

| UCK2 Inhibitor-2 (20874830) | 3.8 | UCK2 | A non-competitive inhibitor of UCK2.[3] |

Table 1: In Vitro Inhibitory Activity of this compound

While direct EC50 values for combination therapies are not always published in a comparative format, the potentiation effect is evident from studies that show a reversal of antiviral activity in the presence of uridine, which is then rescued by a UCK2 inhibitor.

| Antiviral Agent | Condition | Antiviral Efficacy |

| Molnupiravir | Wild-type UCK2 | High |

| Molnupiravir | UCK2 knockdown/inhibition | 10-fold reduction |

Table 2: Impact of UCK2 Inhibition on Molnupiravir Efficacy against SARS-CoV-2 [2]

Signaling Pathways and Experimental Workflows

The interplay between the pyrimidine synthesis pathways and the activation of molnupiravir are critical to understanding the role of UCK2 inhibitors.

Caption: Pyrimidine biosynthesis pathways and points of inhibition.

Caption: Bioactivation pathway of Molnupiravir.

Experimental Protocols

Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

-

A549 cells (or other susceptible cell line)

-

Complete cell culture medium

-

Virus stock of known titer

-

DHODH inhibitor (e.g., Brequinar)

-

This compound

-

Uridine

-

96-well plates

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

-

Seed A549 cells in 96-well plates and grow to confluence.

-

Prepare serial dilutions of the DHODH inhibitor, with and without a fixed concentration of this compound. Also, prepare a set of wells with the DHODH inhibitor and varying concentrations of uridine to demonstrate the rescue effect.

-

Remove the growth medium from the cells and infect with the virus at a multiplicity of infection (MOI) of 0.01.

-

After a 1-hour adsorption period, remove the virus inoculum and add the media containing the different drug combinations.

-

Incubate the plates for 48 hours at 37°C.

-

Collect the supernatant, which contains the progeny virus.

-

Perform a plaque assay or TCID50 assay on a fresh monolayer of cells using the collected supernatants to determine the viral titer.

-

Fix and stain the original 96-well plates with crystal violet to assess cell viability and determine the 50% cytotoxic concentration (CC50).

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of virus inhibition against the drug concentration.

UCK2 Enzyme Activity Assay (Coupled Pyruvate Kinase/Lactate Dehydrogenase Assay)

This continuous spectrophotometric assay measures the kinase activity of UCK2.

Materials:

-

Recombinant human UCK2

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Uridine (substrate)

-

ATP (co-substrate)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

This compound

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, PEP, NADH, PK, and LDH.

-

Add varying concentrations of the UCK2 inhibitor to the wells of the plate.

-

Add UCK2 enzyme to the wells.

-

Initiate the reaction by adding a mixture of uridine and ATP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of the reaction is proportional to the UCK2 activity.

-

Calculate the IC50 of the inhibitor by plotting the percentage of UCK2 inhibition against the inhibitor concentration.

Quantification of Intracellular NHC-Triphosphate by LC-MS/MS

This method allows for the precise measurement of the active form of molnupiravir within cells.

Materials:

-

A549 cells

-

Molnupiravir

-

This compound or siRNA targeting UCK2

-

Methanol

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system with a C18 column

Procedure:

-

Treat A549 cells with molnupiravir in the presence or absence of the UCK2 inhibitor or after transfection with UCK2 siRNA.

-

After the desired incubation time, wash the cells with ice-cold PBS and lyse them using cold 70% methanol.

-

Centrifuge the lysate to pellet the cellular debris.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

-

Inject the sample into the LC-MS/MS system.

-

Separate the analytes using a gradient elution on the C18 column.

-

Detect and quantify NHC-triphosphate using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the optimized method.

-

Use a stable isotope-labeled internal standard for accurate quantification.

Conclusion

UCK2 inhibitors represent a promising class of compounds for host-directed antiviral therapy. While not possessing intrinsic antiviral activity, their ability to synergistically enhance the efficacy of DHODH inhibitors and to control the activation of nucleoside analogs like molnupiravir makes them valuable tools in the development of novel antiviral strategies. Further research into the development of potent and selective UCK2 inhibitors is warranted to fully explore their therapeutic potential in combating a wide range of viral infections.

References

An In-depth Technical Guide on the Core Structure-Activity Relationship of UCK2 Inhibitor-2

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of UCK2 Inhibitor-2, a non-competitive inhibitor of uridine-cytidine kinase 2 (UCK2). The document summarizes its discovery, biochemical properties, and the broader context of UCK2 inhibition in cancer therapy. While a detailed structure-activity relationship (SAR) for this specific inhibitor class is not extensively documented in publicly available literature, this guide consolidates the existing data on this compound and the general principles of UCK2 inhibition.

Introduction to UCK2 as a Therapeutic Target

Uridine-cytidine kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates. This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication. In many cancer cells, there is an increased reliance on the pyrimidine salvage pathway to sustain rapid proliferation.[1] Consequently, UCK2 is overexpressed in various cancers and is often associated with a poor prognosis.[2][3] This makes UCK2 an attractive target for anticancer drug development. Inhibition of UCK2 can disrupt the supply of essential nucleotides, leading to cell cycle arrest and apoptosis in cancer cells.[2][4]

Profile of this compound

This compound (CAS: 866842-71-9) was identified through a high-throughput screening of a large compound library as a novel, non-competitive inhibitor of human UCK2.[5][6] Its chemical name is 3-(2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid.[5]

Table 1: Physicochemical and Biochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-(2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid | [5] |

| CAS Number | 866842-71-9 | [5] |

| Molecular Formula | C28H23N3O4S | [5] |

| Molecular Weight | 497.56 g/mol | [5] |

| IC50 | 3.8 µM | [5] |

| Mode of Inhibition | Non-competitive | [5][6] |

Structure-Activity Relationship (SAR) Insights

A comprehensive SAR study for the chromeno[2,3-d]pyrimidine scaffold of this compound has not been detailed in the available scientific literature. The discovery of this compound was the result of a high-throughput screen, and subsequent publications detailing the synthesis and evaluation of a series of analogs to delineate specific structural requirements for activity are not publicly accessible.[5][6]

However, the identification of this compound as a potent, non-competitive inhibitor suggests that its binding site is allosteric, meaning it binds to a site on the enzyme distinct from the active site where uridine/cytidine and ATP bind.[5][6] This is a significant finding, as allosteric inhibitors can offer advantages in terms of selectivity and overcoming resistance mechanisms that may arise from mutations in the active site.

Further research, including the synthesis of analogs with modifications to the chromeno[2,3-d]pyrimidine core, the p-tolyl group, and the benzoic acid moiety, would be necessary to establish a clear SAR for this class of inhibitors. Such studies would elucidate the key functional groups and structural features that contribute to the inhibitory activity and selectivity against UCK2.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the discovery and characterization of UCK2 inhibitors.

4.1. High-Throughput Screening (HTS) for UCK2 Inhibitors

The discovery of this compound was the result of a high-throughput screening campaign.[5][6]

-

Assay Principle: A biochemical assay was established to measure the enzymatic activity of UCK2. The activity of UCK2 is coupled to other enzymatic reactions that result in a detectable signal, such as a change in fluorescence or absorbance.

-

Reagents:

-

Recombinant human UCK2 enzyme

-

Uridine (substrate)

-

ATP (co-substrate)

-

A library of small molecule compounds

-

Detection reagents (specific to the coupling enzymes used)

-

-

Procedure:

-

The UCK2 enzyme, substrates, and a compound from the library are added to the wells of a microtiter plate.

-

The reaction is incubated to allow for the enzymatic conversion of uridine to UMP.

-

The detection reagents are added, and the signal is measured using a plate reader.

-

A decrease in signal in the presence of a compound indicates potential inhibition of UCK2.

-

4.2. In Vitro UCK2 Inhibition Assay (IC50 Determination)

To quantify the potency of hit compounds, a dose-response analysis is performed.

-

Assay Principle: The enzymatic activity of UCK2 is measured in the presence of varying concentrations of the inhibitor.

-

Reagents:

-

Recombinant human UCK2 enzyme

-

Uridine

-

ATP

-

Serial dilutions of the inhibitor compound

-

Detection reagents

-

-

Procedure:

-

A series of reactions are set up with a fixed concentration of UCK2, uridine, and ATP.

-

Each reaction contains a different concentration of the inhibitor.

-

The reactions are incubated, and the enzyme activity is measured.

-

The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction with no inhibitor.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Signaling Pathways and Experimental Workflows

5.1. UCK2 in the Pyrimidine Salvage Pathway

UCK2 plays a critical role as the rate-limiting enzyme in the pyrimidine salvage pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. osti.gov [osti.gov]

- 3. Chromeno[2,3-d]pyrimidine | C11H8N2O | CID 23325004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of small molecule inhibitors of human uridine-cytidine kinase 2 by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Small Molecule Inhibitors of Human Uridine-Cytidine Kinase 2 by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UCK2 Inhibitor-2: Enzyme Kinetics and Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzyme kinetics and binding site characteristics of inhibitors targeting Uridine-Cytidine Kinase 2 (UCK2). UCK2 is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates.[1] Its upregulation in various cancer types has made it a significant target for therapeutic intervention. This document summarizes quantitative data on known inhibitors, details experimental protocols for kinetic analysis, and visualizes the key binding interactions and signaling pathways.

Quantitative Data on UCK2 Inhibitors

The following table summarizes the kinetic parameters of various reported UCK2 inhibitors. This data is crucial for comparing the potency and mechanism of action of different compounds.

| Inhibitor | Type | IC50 (µM) | Ki (µM) | Notes |

| UCK2 Inhibitor-2 | Non-competitive | 3.8 | - | Inhibits UCK2-mediated uridine salvage in cells. |

| UCK2 Inhibitor-3 | Non-competitive | 16.6 | 13 (vs Uridine), 12 (vs ATP) | Also inhibits DNA polymerase eta (IC50 = 56 µM) and kappa (IC50 = 16 µM).[2] |

| Flavokawain B | Competitive (predicted) | - | 0.618 | Natural product; predicted to bind to the ATP catalytic active site.[3] |

| Alpinetin | Competitive (predicted) | - | 0.321 | Natural product; predicted to bind to the ATP catalytic active site.[3] |

| Compound 1 (Pyrazolo[3,4-d]pyrimidine derivative) | Non-competitive (Allosteric) | - | - | Binds to a novel allosteric site at the inter-subunit interface. |

| Compound 12 | Non-competitive (Allosteric) | - | 24.9 | Analogue of Compound 1, binds to the allosteric site. |

| Compound 13 | Non-competitive (Allosteric) | - | 36.5 | Analogue of Compound 1, binds to the allosteric site. |

Experimental Protocols for Enzyme Kinetics

Accurate determination of enzyme kinetics is fundamental to understanding inhibitor efficacy. Below are detailed methodologies for two common assays used to measure UCK2 activity.

ADP-Glo™ Luminescent Kinase Assay

This assay quantifies UCK2 activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is proportional to the ADP concentration.

Materials:

-

Purified UCK2 enzyme

-

UCK2 substrate (Uridine or Cytidine)

-

ATP

-

UCK2 inhibitor of interest

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.5 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Protocol:

-

Reaction Setup: In a well of a microplate, prepare the kinase reaction mixture. A typical reaction might include:

-

Kinase buffer

-

UCK2 enzyme (e.g., 1 ng)

-

Substrate (e.g., 50 µM Uridine)

-

Varying concentrations of the UCK2 inhibitor

-

-

Initiation: Initiate the reaction by adding ATP (e.g., 100 µM). The final reaction volume is typically 5-25 µL.

-

Incubation: Incubate the reaction at room temperature for a set period (e.g., 60 minutes).

-

ATP Depletion: Add a volume of ADP-Glo™ Reagent equal to the reaction volume to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add a volume of Kinase Detection Reagent, equal to twice the initial reaction volume, to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the ADP concentration. Determine the inhibitor's IC50 by plotting the percentage of inhibition against the inhibitor concentration.

Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Enzyme Assay

This is a continuous spectrophotometric assay that measures the rate of ADP production. The production of ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified UCK2 enzyme

-

UCK2 substrate (Uridine or Cytidine)

-

ATP

-

UCK2 inhibitor of interest

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM KCl, 10 mM MgCl₂)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

UV-transparent cuvettes or microplates

-

Spectrophotometer capable of reading at 340 nm

Protocol:

-

Reaction Mixture Preparation: In a cuvette or well, prepare the reaction mixture containing:

-

Assay buffer

-

UCK2 enzyme

-

Substrate (Uridine or Cytidine)

-

PEP (e.g., 1 mM)

-

NADH (e.g., 0.2 mM)

-

PK (e.g., 5 units/mL)

-

LDH (e.g., 7 units/mL)

-

Varying concentrations of the UCK2 inhibitor

-

-

Initiation: Initiate the reaction by adding ATP.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time in a spectrophotometer.

-

Data Analysis: The rate of NADH oxidation (decrease in A340) is directly proportional to the rate of ADP production by UCK2. The initial velocity of the reaction can be calculated from the linear phase of the absorbance curve. This data can then be used to determine kinetic parameters such as Vmax, Km, and the inhibition constant (Ki) for the inhibitor.

UCK2 Binding Sites and Inhibitor Interactions

UCK2 possesses a well-defined active site and a recently discovered allosteric site, both of which are targets for inhibition.

The Active Site

The active site of UCK2 is located in a deep pocket and is responsible for binding both the nucleoside substrate (uridine or cytidine) and the phosphate donor (ATP).

-

Nucleoside Binding: Specificity for uridine and cytidine is primarily determined by hydrogen bonding interactions with the side chains of His117 and Tyr112 .[1]

-

ATP Binding: The triphosphate group of ATP interacts with key residues within the ATP binding pocket. Competitive inhibitors, such as the natural products Flavokawain B and Alpinetin, are predicted to bind in this pocket, preventing ATP from binding.[3]

Caption: Competitive inhibition at the UCK2 active site.

The Allosteric Site

A novel allosteric binding site has been identified at the inter-subunit interface of the UCK2 homotetramer.[4][5] Inhibitors that bind to this site are non-competitive, meaning they do not compete with the substrate or ATP for binding to the active site.

-

Location: This site is located at the interface between different monomer chains of the UCK2 tetramer.

-

Interacting Residues: The pyrazolo-[3,4-d]-pyrimidine core of an allosteric inhibitor (Compound 1) has been shown to interact with residues from different subunits. The carbonyl group of the pyrimidine ring forms hydrogen bonds with the backbone amide and sidechain of Asp160 in one subunit, while another part of the inhibitor interacts with Lys201 and Lys202 of an adjacent subunit.[4]

-

Mechanism: Binding of an allosteric inhibitor is thought to induce conformational changes that reduce the catalytic efficiency of the enzyme without affecting substrate binding.[4]

Caption: Allosteric inhibition at the UCK2 inter-subunit interface.

Signaling Pathway and Experimental Workflow

The pyrimidine salvage pathway, in which UCK2 is a rate-limiting enzyme, is crucial for providing the necessary building blocks for DNA and RNA synthesis, particularly in rapidly proliferating cells.

Caption: The role of UCK2 in the pyrimidine salvage pathway.

The following diagram outlines a typical workflow for the screening and characterization of UCK2 inhibitors.

Caption: Workflow for UCK2 inhibitor discovery and characterization.

References

- 1. UCK2 - Wikipedia [en.wikipedia.org]

- 2. rcsb.org [rcsb.org]

- 3. In Silico Discovery of Potential Uridine-Cytidine Kinase 2 Inhibitors from the Rhizome of Alpinia mutica [mdpi.com]

- 4. osti.gov [osti.gov]

- 5. Structure-Based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Allosteric Inhibition Mechanism of UCK2 Inhibitors

This technical guide provides a comprehensive overview of the allosteric inhibition mechanism of a novel class of Uridine-Cytidine Kinase 2 (UCK2) inhibitors. The document is intended for researchers, scientists, and drug development professionals working in oncology, virology, and pharmacology.

Introduction to UCK2 as a Therapeutic Target

Uridine-Cytidine Kinase 2 (UCK2) is a key enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine to their respective monophosphates.[1][2][3] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication. In many cancer cells and virus-infected cells, there is an increased demand for pyrimidines.[4][5] While the de novo pyrimidine biosynthesis pathway can be targeted, its efficacy is often limited by the cellular uptake of extracellular uridine via the salvage pathway.[2][3] Therefore, dual inhibition of both de novo synthesis and the salvage pathway presents a promising therapeutic strategy.[6][7][8] UCK2 is a particularly attractive target within the salvage pathway as its inhibition is expected to be less toxic than targeting other enzymes in the pathway.[4][5]

Discovery of a Novel Allosteric Site on UCK2

Recent structure-based drug discovery efforts have identified a previously unknown allosteric site on human UCK2.[4][6][7] This site is located at the inter-subunit interface of the homotetrameric enzyme.[4][5][6][7] The discovery was made through the co-crystallization of UCK2 with a pyrazolo[3,4-d]pyrimidine-based inhibitor (PDB: 7SQL).[4] This finding has opened up a new avenue for the development of selective UCK2 inhibitors that do not compete with the endogenous substrates, uridine, cytidine, or ATP.

Mechanism of Allosteric Inhibition

The novel class of UCK2 inhibitors exhibits a non-competitive mode of inhibition with respect to both uridine and ATP.[2][5] This is consistent with their binding to an allosteric site, distinct from the active site. The key mechanistic features are:

-

Reduction of Catalytic Rate (kcat): The inhibitors act by reducing the maximal catalytic rate (kcat) of the enzyme.[4][6]

-

No Impact on Substrate Binding (KM): The Michaelis constant (KM) for the substrates remains unchanged, indicating that the inhibitor does not affect the affinity of the enzyme for its substrates.[4][6]

-

Conformational Stabilization: Structural analysis suggests that the inhibitors bind to and stabilize the apo-protein conformation of UCK2.[4][5] This likely prevents the conformational changes required for catalysis to occur.[4]

Caption: Allosteric inhibition of UCK2.

Quantitative Data on UCK2 Inhibitors

A series of pyrazolo[3,4-d]pyrimidine and related compounds have been synthesized and evaluated for their inhibitory activity against human UCK2. The table below summarizes the key quantitative data for selected inhibitors.

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |

| 1 | 3.8 | 2.1 | Non-competitive |

| 5 | 1.8 | 1.1 | Non-competitive |

| 6 | 1.5 | 0.9 | Non-competitive |

| 7 | 0.9 | 0.5 | Non-competitive |

| 8 | 2.5 | 1.4 | Non-competitive |

| 9 | 1.2 | 0.7 | Non-competitive |

| 12 | Not Reported | 24.9 | Non-competitive |

| 13 | Not Reported | 36.5 | Non-competitive |

Data sourced from Mashayekh et al., 2022.[4]

Pyrimidine Biosynthesis Pathways

The diagram below illustrates the interplay between the de novo and salvage pathways for pyrimidine biosynthesis, highlighting the central role of UCK2 in the salvage pathway.

Caption: Pyrimidine biosynthesis pathways.

Experimental Protocols

-

Gene Synthesis and Cloning: The human UCK2 gene is synthesized and cloned into a suitable expression vector (e.g., pET-28a) with an N-terminal His-tag.

-

Protein Expression: The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in LB media at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and cells are grown for a further 16-20 hours at 18°C.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 10 mM imidazole, 1 mM TCEP, and protease inhibitors). Cells are lysed by sonication.

-

Affinity Chromatography: The lysate is cleared by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole) and the protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography on a Superdex 200 column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Protein Characterization: The purity and concentration of the protein are determined by SDS-PAGE and a Bradford assay, respectively.

-

Assay Principle: UCK2 activity is measured using a coupled-enzyme assay that monitors the consumption of NADH at 340 nm. The production of ADP by UCK2 is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions.

-

Reaction Mixture: The assay is performed in a buffer containing 100 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM TCEP, 1 mM phosphoenolpyruvate, 0.2 mM NADH, PK/LDH enzyme mix, and varying concentrations of ATP and uridine.

-

Inhibitor Studies: For IC50 determination, the assay is performed with saturating concentrations of ATP and uridine and varying concentrations of the inhibitor. For Ki determination, Michaelis-Menten kinetics are performed at different fixed concentrations of the inhibitor.

-

Data Analysis: Initial reaction velocities are plotted against substrate or inhibitor concentration and the data are fitted to the appropriate kinetic models using graphing software (e.g., GraphPad Prism).

-

Crystallization: The purified UCK2 protein is concentrated and mixed with the allosteric inhibitor. Crystallization screening is performed using the sitting-drop vapor-diffusion method at 20°C with various commercial crystallization screens.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The data are processed and scaled. The structure is solved by molecular replacement using a previously determined UCK2 structure as a search model. The model is refined using software such as PHENIX and Coot. The inhibitor is modeled into the electron density maps.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the typical workflow for the discovery and characterization of novel UCK2 allosteric inhibitors.

Caption: Inhibitor discovery workflow.

Conclusion

The discovery of a novel allosteric site on UCK2 and the development of non-competitive inhibitors represent a significant advancement in the field.[4][6][7] These inhibitors provide a powerful tool to probe the pyrimidine salvage pathway and hold promise for the development of new anticancer and antiviral therapies. Future work will likely focus on optimizing the potency and pharmacokinetic properties of these lead compounds to generate clinically viable drug candidates.

References

- 1. UCK2 - Wikipedia [en.wikipedia.org]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. Discovery of Small Molecule Inhibitors of Human Uridine-Cytidine Kinase 2 by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-Based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-Based Prototyping of Allosteric Inhibitors of Human Uridine/Cytidine Kinase 2 (UCK2) (Journal Article) | OSTI.GOV [osti.gov]

UCK2 Inhibitor-2: A Technical Guide to Target Validation in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uridine-Cytidine Kinase 2 (UCK2) has emerged as a compelling target in oncology due to its pivotal role in pyrimidine metabolism and its overexpression in a variety of cancers, which often correlates with poor patient prognosis. This technical guide provides an in-depth overview of the target validation of UCK2, with a focus on the non-competitive inhibitor, UCK2 Inhibitor-2. This document details the dual catalytic and non-catalytic functions of UCK2 in promoting tumorigenesis, summarizes the available quantitative data on UCK2 inhibition, provides detailed experimental protocols for key validation assays, and visualizes the intricate signaling pathways and experimental workflows. The aim is to equip researchers and drug development professionals with the essential knowledge and methodologies to effectively evaluate and pursue UCK2 as a therapeutic target in specific cancer contexts.

Introduction to UCK2 as a Cancer Target

Uridine-Cytidine Kinase 2 (UCK2) is a rate-limiting enzyme in the pyrimidine salvage pathway, responsible for the phosphorylation of uridine and cytidine to their respective monophosphates.[1] This enzymatic activity is crucial for the synthesis of nucleotides required for DNA and RNA replication, a process that is significantly upregulated in rapidly proliferating cancer cells.[1] Notably, UCK2 is overexpressed in numerous solid and hematopoietic cancers, including lung, liver, and pancreatic cancer, and its elevated expression is often associated with a poor prognosis.[1]

UCK2's role in cancer extends beyond its metabolic function. It also possesses non-catalytic activities that contribute to tumor progression by activating key oncogenic signaling pathways, such as the PI3K/AKT/mTOR and STAT3 pathways.[1][2] This dual functionality makes UCK2 an attractive and multifaceted target for anticancer therapies. The therapeutic strategies targeting UCK2 primarily involve two approaches: the use of cytotoxic nucleoside analogs that are activated by UCK2's catalytic activity, and the direct inhibition of UCK2's enzymatic function.[1]

This compound: A Profile

This compound (CAS: 866842-71-9) is a non-competitive inhibitor of UCK2.[3][4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-(2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid | [5] |

| CAS Number | 866842-71-9 | [3][5] |

| Molecular Formula | C28H23N3O4S | [5] |

| Molecular Weight | 497.57 g/mol | [5] |

| Mechanism of Action | Non-competitive inhibitor of UCK2 | [3] |

| IC50 | 3.8 µM | [3] |

Quantitative Data on UCK2 Inhibition

The available quantitative data for this compound is currently limited. However, to provide a framework for target validation, this section presents the known data for this compound and contextualizes it with data from other molecules targeting UCK2.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | Value | Reference |

| K562 (Chronic Myelogenous Leukemia) | Uridine Salvage Assay | % Inhibition | 52% at 50 µM | [3] |

Table 2: Efficacy of other UCK2-Targeting Compounds in Cancer Cell Lines

| Compound | Cancer Type | Cell Line(s) | IC50 | Reference |

| RX-3117 (Fluorocyclopentenylcytosine) | Pancreatic Cancer | Various | 0.6 - 11 µM | [6] |

Note: RX-3117 is a cytotoxic nucleoside analog activated by UCK2, not a direct inhibitor.

Signaling Pathways and Mechanisms of Action

UCK2 influences cancer progression through both its catalytic and non-catalytic functions. Understanding these pathways is critical for comprehensive target validation.

Catalytic Function: Pyrimidine Salvage Pathway

UCK2's primary role is to catalyze the phosphorylation of uridine and cytidine, feeding into the pyrimidine synthesis pathway to produce the building blocks for DNA and RNA. In cancer cells, with their high demand for nucleic acid synthesis, this pathway is often hyperactive.

Non-Catalytic Functions: Oncogenic Signaling

UCK2 has been shown to modulate key signaling pathways that are frequently dysregulated in cancer.

UCK2 can activate the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[7][8] Downregulation of UCK2 has been shown to decrease the phosphorylation of AKT and mTOR.[7]

References

- 1. The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting uridine–cytidine kinase 2 induced cell cycle arrest through dual mechanism and could improve the immune response of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. | BioWorld [bioworld.com]

- 7. UCK2 promotes intrahepatic cholangiocarcinoma progression and desensitizes cisplatin treatment by PI3K/AKT/mTOR/autophagic axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Downstream Effects of UCK2 Inhibition by UCK2 Inhibitor-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine-Cytidine Kinase 2 (UCK2) is a pivotal enzyme in the pyrimidine salvage pathway, catalyzing the phosphorylation of uridine and cytidine, essential precursors for DNA and RNA synthesis.[1][2] Its overexpression is a hallmark of numerous cancers and is often correlated with poor prognosis.[2] UCK2 Inhibitor-2, a non-competitive inhibitor of UCK2 with an IC50 of 3.8 µM, presents a promising avenue for targeted cancer therapy. This technical guide delineates the core downstream effects of UCK2 inhibition by this compound, providing a comprehensive overview of the induced cellular signaling cascades, summarizing key quantitative data, and detailing relevant experimental protocols.

Introduction to UCK2 and its Role in Cancer

UCK2 is the rate-limiting enzyme in the pyrimidine salvage pathway, which allows cells to recycle uridine and cytidine for the synthesis of nucleotides.[1] While most normal tissues have low UCK2 expression, many cancer cells upregulate this enzyme to meet the high demand for nucleotides required for rapid proliferation.[2] This differential expression makes UCK2 an attractive target for cancer therapy.

Inhibition of UCK2 disrupts the supply of essential building blocks for DNA and RNA synthesis, leading to a reduction in cancer cell proliferation.[2] Beyond its metabolic role, UCK2 has been implicated in the activation of several oncogenic signaling pathways, including STAT3, EGFR-AKT, and mTOR.[1][3] Therefore, inhibiting UCK2 offers a multi-pronged approach to cancer treatment by simultaneously inducing metabolic stress and attenuating pro-survival signaling.

This compound: Mechanism of Action

This compound acts as a non-competitive inhibitor of UCK2. This means it binds to an allosteric site on the enzyme, distinct from the active site where uridine or cytidine bind. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing substrate binding.

Diagram of UCK2 Inhibition:

Caption: Mechanism of UCK2 inhibition by this compound.

Core Downstream Effects of UCK2 Inhibition

The inhibition of UCK2 by this compound triggers a cascade of downstream events, ultimately leading to reduced cancer cell viability and proliferation. These effects can be broadly categorized into metabolic disruption and signaling pathway modulation.

Metabolic Disruption and Cell Cycle Arrest

By blocking the pyrimidine salvage pathway, UCK2 inhibition directly limits the pool of nucleotides available for DNA and RNA synthesis. This has profound effects on rapidly dividing cancer cells.

-

Reduced DNA and RNA Synthesis: The primary consequence of UCK2 inhibition is the inability of cancer cells to synthesize sufficient DNA and RNA, which is essential for cell division and protein production.[2]

-

Cell Cycle Arrest: The depletion of nucleotide precursors triggers cell cycle checkpoints, leading to an arrest in the S-phase of the cell cycle.[1] This prevents the cell from replicating its DNA and proceeding to mitosis.

Induction of Apoptosis via p53 Activation

A critical downstream effect of UCK2 inhibition is the induction of programmed cell death, or apoptosis, primarily through the activation of the tumor suppressor protein p53.

-

Nucleolar Stress: Inhibition of UCK2 leads to defects in ribosome biogenesis, causing a condition known as nucleolar stress.[1][2]

-

MDM2 Sequestration: In response to nucleolar stress, ribosomal proteins are released from the nucleolus and bind to MDM2, a key negative regulator of p53.[1]

-

p53 Stabilization and Activation: The sequestration of MDM2 prevents the ubiquitination and subsequent degradation of p53.[2] This leads to the accumulation and activation of p53.

-

Apoptosis Induction: Activated p53 then transcriptionally upregulates pro-apoptotic genes, such as PUMA and Noxa, ultimately leading to the execution of the apoptotic program.

Signaling Pathway of p53 Activation:

Caption: p53-mediated apoptosis induced by UCK2 inhibition.

Modulation of Oncogenic Signaling Pathways

UCK2 has been shown to have non-metabolic functions that influence key oncogenic signaling pathways. Inhibition of UCK2 can therefore disrupt these pro-survival signals.

-

STAT3 Pathway: UCK2 can activate the STAT3 signaling pathway, which is involved in cell proliferation, survival, and metastasis.[1] Inhibition of UCK2 is expected to lead to a decrease in the phosphorylation and activation of STAT3.

-

EGFR-AKT Pathway: UCK2 can interact with the Epidermal Growth Factor Receptor (EGFR) and prevent its degradation, leading to sustained activation of the pro-survival PI3K/AKT pathway.[1] UCK2 inhibition may therefore sensitize cancer cells to EGFR-targeted therapies.

-

mTOR Pathway: The mTOR signaling pathway is a central regulator of cell growth and metabolism. UCK2 has been shown to be essential for maintaining the stability of mTOR.[3][4] Downregulation or inhibition of UCK2 leads to decreased expression of both total and phosphorylated mTOR, thereby inhibiting this critical pro-growth pathway.[3][4]

Overview of Affected Signaling Pathways:

Caption: Oncogenic pathways modulated by UCK2 inhibition.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following table summarizes expected outcomes based on the known effects of UCK2 inhibition from studies using other inhibitors or knockdown approaches.

| Parameter | Assay | Expected Effect of this compound | Reference |

| Cell Viability | MTT/MTS Assay | Dose-dependent decrease in cell viability | [5] |